![molecular formula C12H15NO5S B1622363 1-(4-Methoxy-benzenesulfonyl)-pyrrolidine-2-carboxylic acid CAS No. 81242-27-5](/img/structure/B1622363.png)
1-(4-Methoxy-benzenesulfonyl)-pyrrolidine-2-carboxylic acid
Overview
Description
1-(4-Methoxy-benzenesulfonyl)-pyrrolidine-2-carboxylic acid, also known as MS-245, is a pyrrolidine-based compound that has been of great interest to scientists due to its potential therapeutic applications. The compound has been found to exhibit anti-inflammatory and anti-tumor properties, making it a promising candidate for the development of new drugs.
Scientific Research Applications
Synthesis and Analgesic Activity
- Compounds like 5-Benzoyl-1,2-dihydro-3H-pyrrolo-[1,2-a]pyrrole-1-carboxylic acid and its p-methoxy derivative have been synthesized and evaluated for anti-inflammatory and analgesic activities. These compounds, including those with a 1-(4-Methoxy-benzenesulfonyl) moiety, showed potential as analgesic agents based on their performance in assays such as the mouse phenylquinone writhing assay (Muchowski et al., 1985).
Catalysis in Alcohol Oxidation
- Sulfonated Schiff base copper(II) complexes, including those derived from reactions involving 1-(4-Methoxy-benzenesulfonyl) compounds, have been found to act as efficient and selective catalysts in the oxidation of alcohols. These complexes demonstrated high yields and selectivity in transforming primary and secondary alcohols under specific conditions (Hazra et al., 2015).
Molecular Structure and Potential Antineoplastic Applications
- The molecular structure of solvated 1-(4-Methoxybenzenesulfonyl)-5-oxo-pyrrolidine-2-carboxamide, a potential antineoplastic agent, was investigated. This study provided insights into the compound's crystal structure and conformation, which is crucial for understanding its biological applications (Banerjee et al., 2002).
Palladium Aryl Sulfonate Phosphine Catalysts
- Compounds containing 1-(4-Methoxy-benzenesulfonyl) moieties have been used in the formation of palladium-based polymerization catalysts. These catalysts showed effectiveness in homopolymerizing ethylene and copolymerizing it with other monomers, indicating their utility in polymer chemistry (Skupov et al., 2007).
properties
IUPAC Name |
1-(4-methoxyphenyl)sulfonylpyrrolidine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO5S/c1-18-9-4-6-10(7-5-9)19(16,17)13-8-2-3-11(13)12(14)15/h4-7,11H,2-3,8H2,1H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWZATQDWEXAGQR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80387149 | |
Record name | 1-(4-Methoxybenzene-1-sulfonyl)proline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80387149 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methoxy-benzenesulfonyl)-pyrrolidine-2-carboxylic acid | |
CAS RN |
81242-27-5 | |
Record name | 1-(4-Methoxybenzene-1-sulfonyl)proline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80387149 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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